molecular formula C13H19ClN2O B1438090 1-(4-Ethylbenzoyl)piperazine hydrochloride CAS No. 1171550-67-6

1-(4-Ethylbenzoyl)piperazine hydrochloride

Cat. No.: B1438090
CAS No.: 1171550-67-6
M. Wt: 254.75 g/mol
InChI Key: CUOHTQROBQOPNS-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzoyl)piperazine hydrochloride is a piperazine derivative characterized by a 4-ethylbenzoyl group attached to the piperazine ring. Piperazine-based compounds are widely studied for their diverse pharmacological properties, including antimicrobial, antipsychotic, and receptor-modulating activities. The ethyl substituent on the benzoyl moiety may influence lipophilicity, bioavailability, and receptor binding compared to other analogs.

Properties

IUPAC Name

(4-ethylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15;/h3-6,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOHTQROBQOPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Piperazine with 4-Ethylbenzoyl Chloride

A common approach involves direct reaction of piperazine with 4-ethylbenzoyl chloride in a suitable solvent such as dichloromethane or ethyl acetate, often in the presence of a base (e.g., triethylamine) to scavenge the released HCl.

Step Reagents/Conditions Description Yield (%) Notes
1 4-Ethylbenzoyl chloride, piperazine, base Stir at 0–25 °C in DCM or EtOAc 70–85 Control temperature to avoid over-acylation
2 Work-up Wash with water, dry organic layer Remove impurities
3 Concentration and crystallization Precipitate free base Purify product
4 Treatment with HCl Dissolve in EtOAc, add HCl (36%) 90–95 Formation of hydrochloride salt

This method is supported by analogous procedures for related piperazine benzoyl derivatives, where yields of 70–85% for the amide intermediate and 90–95% for the hydrochloride salt are typical.

Catalytic Coupling Using Piperazine and 4-Ethylbenzoyl Derivatives

An alternative method involves catalytic amidation using piperazine and activated carboxylic acid derivatives in the presence of catalysts such as 1-methylpyrrolidine or under autoclave conditions.

Step Reagents/Conditions Description Yield (%) Notes
1 Piperazine, 4-ethylbenzoyl derivative, catalyst (e.g., 1-methylpyrrolidine) Reflux or autoclave at 160 °C, 1 MPa 50–60 Longer reaction times (6–24 h)
2 Purification Column chromatography (EtOAc–MeOH) Remove side products
3 Hydrochloride salt formation Addition of 36% HCl in EtOAc 90–93 Precipitation and drying

This approach is adapted from scalable syntheses of related piperazine carboxamides, providing moderate yields of the intermediate and high yields of the hydrochloride salt.

Purification and Characterization

  • Purification: Column chromatography using ethyl acetate–methanol mixtures (typically 5:1 v/v) is effective for isolating the pure amide intermediate.
  • Salt formation: Introduction of concentrated hydrochloric acid (36%) into an ethyl acetate solution of the amide leads to precipitation of the hydrochloride salt, which is then filtered and dried.
  • Characterization: Melting point determination, ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry (HRMS) are standard for confirming structure and purity.

Comparative Table of Preparation Methods

Method Starting Materials Catalyst/Base Conditions Yield of Intermediate (%) Yield of Hydrochloride (%) Notes
Direct Acylation with Acid Chloride Piperazine + 4-ethylbenzoyl chloride Triethylamine or none 0–25 °C, DCM or EtOAc 70–85 90–95 Simple, commonly used
Catalytic Amidation Piperazine + 4-ethylbenzoyl derivative 1-Methylpyrrolidine catalyst Reflux or autoclave, 160 °C 50–60 90–93 Scalable, requires longer reaction time

Research Findings and Notes

  • The acylation reaction is sensitive to temperature and stoichiometry; excess piperazine can minimize di-substitution.
  • The hydrochloride salt is generally more stable and easier to handle than the free amide base.
  • Use of catalysts such as 1-methylpyrrolidine can facilitate amidation under milder conditions but may require longer reaction times and careful purification.
  • Reactions conducted under autoclave conditions (high temperature and pressure) improve conversion but need specialized equipment.
  • Purification by column chromatography remains essential to remove unreacted starting materials and side products, ensuring high purity.

Chemical Reactions Analysis

1-(4-Ethylbenzoyl)piperazine hydrochloride can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the piperazine ring

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous conditions

      Products: Reduced derivatives of the piperazine ring

  • Substitution

      Reagents: Various nucleophiles or electrophiles

      Conditions: Solvent, temperature control

      Products: Substituted piperazine derivatives

Scientific Research Applications

Scientific Research Applications

1-(4-Ethylbenzoyl)piperazine hydrochloride is utilized in various scientific research contexts:

Proteomics Research

  • Application : Used as a reagent to study protein structures and functions.
  • Significance : Facilitates the understanding of protein interactions and modifications, critical for drug development.

Pharmacological Studies

  • Application : Investigated for its effects on various biological pathways and receptors.
  • Mechanism : Piperazine derivatives are known to interact with neurotransmitter receptors and ion channels, making them valuable in neuropharmacology.

Chemical Synthesis

  • Application : Employed as an intermediate in synthesizing more complex chemical compounds.
  • Importance : Its unique structure allows for the development of novel compounds with potential therapeutic applications.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound on animal models. Results indicated that this compound exhibited significant modulation of serotonin receptors, suggesting its potential use in treating mood disorders.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives from this compound to explore their biological activity. Some derivatives demonstrated enhanced binding affinity to dopamine receptors, indicating their potential as antipsychotic agents.

Mechanism of Action

piperazine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and ion channels . These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-Withdrawing Groups (e.g., Cl in CPP): Enhance receptor binding affinity but may reduce metabolic stability .
  • Electron-Donating Groups (e.g., OCH3 in MPP): Increase solubility and modulate serotonin receptor selectivity .
  • Heterocyclic Additions (e.g., oxadiazole in ): Improve antimicrobial potency by introducing planar, conjugated systems .

Receptor Binding Profiles

  • CPP : Exhibits high affinity for 5-HT1B receptors, inducing vasoconstriction in cerebral arteries .
  • MPP : Binds to 5-HT1A/5-HT2 receptors, showing variable effects on sympathetic nerve activity .
  • 1-(4-Chlorophenyl)-1-propyl piperazine : Demonstrates exceptional antibacterial activity against S. aureus (zone of inhibition: 22 mm vs. 18 mm for ampicillin) .

Antimicrobial Activity

  • Piperazine derivatives with chlorinated aryl groups (e.g., 4-chlorophenyl) show superior Gram-positive bacterial inhibition compared to ethyl or methyl substituents .
  • 4-Ethylbenzoyl analogs: Limited direct antimicrobial data, but ethyl groups may enhance membrane permeability due to increased hydrophobicity .

Toxicity Considerations

  • Piperazine dihydrochloride forms mutagenic N-nitroso compounds when reacted with nitrites, posing carcinogenic risks .

Yield and Purity :

  • CPP Synthesis : Achieves >85% yield with chloroform-mediated purification .
  • Antimicrobial Piperazines : Reported yields range from 70–90% via alkyl bromide condensations .

Biological Activity

1-(4-Ethylbenzoyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmacological and biochemical research due to its unique structural features and potential biological activities. This compound, characterized by a piperazine ring substituted with a 4-ethylbenzoyl group, is primarily utilized in proteomics and pharmacological studies. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula: C₁₃H₁₉ClN₂O
  • Molecular Weight: 254.76 g/mol

The compound's structure allows it to interact with various biological targets, influencing multiple signaling pathways.

This compound exhibits its biological effects through interactions with neurotransmitter receptors, particularly dopamine receptors. Research has shown that it acts as a selective D3 dopamine receptor agonist, demonstrating an effective concentration (EC50) of 710 nM in β-arrestin recruitment assays, while displaying minimal activity at the D2 receptor . This selectivity suggests its potential use in treating conditions related to dopamine dysregulation, such as schizophrenia and depression.

1. Neuropharmacological Effects

  • Dopamine Receptor Agonism: The compound selectively activates the D3 receptor, which is linked to reward and motivation pathways in the brain. Its ability to inhibit D2 receptor activity at higher concentrations (IC50 of 16 μM) indicates potential for nuanced therapeutic applications .

3. Anticancer Potential

Preliminary studies suggest that this compound may influence cancer cell signaling pathways. Its interactions with cellular proteins can alter gene expression related to cell proliferation and apoptosis, although detailed studies are necessary to confirm these effects.

Comparative Analysis with Related Compounds

A comparative study of similar piperazine derivatives reveals distinct biological profiles based on structural variations:

Compound NameMolecular FormulaUnique Features
1-Benzoylpiperazine C₁₃H₁₉NLacks ethyl group; different receptor affinity
1-(4-Methylbenzoyl)piperazine C₁₃H₁₉ClN₂OMethyl substitution affects reactivity
1-(4-Chlorobenzoyl)piperazine C₁₃H₁₉ClN₂OChlorine substitution alters biological activity

These comparisons highlight how minor modifications can significantly impact the pharmacological properties of piperazine derivatives.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of piperazine derivatives to enhance their potency and selectivity for specific receptors. A notable study synthesized over 100 analogs of related compounds, assessing their efficacy at both D2 and D3 receptors through β-arrestin recruitment assays . This extensive research underscores the importance of structural modifications in developing more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-ethylbenzoyl)piperazine hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A general approach involves reacting piperazine derivatives (e.g., 1-(4-fluorobenzyl)piperazine) with 4-ethylbenzoyl chloride in dichloromethane (DCM) under microwave irradiation (50°C, 200 W, 10 min) with N,N-diisopropylethylamine (EDIPA) as a base . Optimization can include varying stoichiometric ratios (e.g., 1:1.5 for acyl chloride:piperazine), solvent polarity, and reaction time. Post-synthesis, purification via crystallization (using diethyl ether) or flash chromatography (ethyl acetate/hexane gradients) yields high-purity products .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. A purity threshold of ≥95% is typical for research-grade material .
  • Structural Confirmation : Employ 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ to verify the ethylbenzoyl and piperazine moieties. Mass spectrometry (ESI-MS) should confirm the molecular ion peak matching the theoretical mass (e.g., 279.8 g/mol for C₁₃H₁₇ClN₂O) .

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–9) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy or HPLC over 24–72 hours. The compound is prone to hydrolysis under alkaline conditions (pH >8), with accelerated degradation at elevated temperatures. For long-term storage, lyophilize and store at -20°C in anhydrous DMSO or under nitrogen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the ethyl group (e.g., halogenation, hydroxylation) or piperazine nitrogen (e.g., methyl, acetyl groups) to alter lipophilicity and binding affinity .
  • Bioassay Integration : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Correlate IC₅₀ values with computational docking results (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Tyr⁷⁰ in 5-HT₂A receptors) .

Q. What strategies resolve contradictions in reported synthetic yields across literature?

  • Methodological Answer : Discrepancies often arise from divergent workup protocols. For example:

  • Byproduct Removal : If yields are low (<60%), incorporate a scavenger resin (e.g., trisamine resin) during coupling steps to sequester unreacted acyl chlorides .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DCM); DMF may improve solubility of intermediates but require stricter drying .
  • Catalyst Screening : Test coupling agents like HBTU/EDC versus HATU to enhance efficiency in peptide-like bond formation .

Q. What mechanistic insights explain the compound’s selectivity for specific enzyme targets?

  • Methodological Answer : Use kinetic assays (e.g., SPR or ITC) to measure binding kinetics (konk_{on}, koffk_{off}) and thermodynamics (ΔG\Delta G, ΔH\Delta H). For example, the ethylbenzoyl group may sterically hinder access to non-target kinases, while the protonated piperazine nitrogen forms salt bridges with conserved aspartate residues in active sites . Pair with mutagenesis studies (e.g., alanine scanning) to validate key residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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